Trisammonium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl (1R,3S)-2,3,6-trihydroxy-4,5-bis[(hydroxyphosphinato)oxy]cyclohexyl phosphate
Overview
Description
Although PI(4,5)P2 is a minor component of cell membranes, it plays a critical role as a substrate for a number of important signaling proteins. PI(4,5)P2 is an intermediate in the IP3/DAG pathway where it is hydrolyzed by phospholipase C to liberate the second messengers, inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). PI(4,5)P2 is also a substrate for PI 3-kinase where it is phosphorylated to PI(3,4,5)P3, an activator of downstream signaling components such as the protein kinase AKT.
Phosphatidylinositol 4,5-bisphosphate (PIP2) is synthesized from the precursor phosphatidylinositol 4-phosphate(PI4P). PIP2 is a phosphoinositide with three negative charges.
Although PI(4,5)P2 is a minor component of cell membranes, it plays a critical role as a substrate for a number of important signaling proteins. PI(4,5)P2 is an intermediate in the IP3/DAG pathway where it is hydrolyzed by phospholipase C to liberate the second messengers, inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). PI(4,5)P2 is also a substrate for PI 3-kinase where it is phosphorylated to PI(3,4,5)P3, an activator of downstream signaling components such as the protein kinase AKT.
Although PI(4,5)P2 is a minor component of cell membranes, it plays a critical role as a substrate for a number of important signaling proteins. PI(4,5)P2 is an intermediate in the IP3/DAG pathway where it is hydrolyzed by phospholipase C to liberate the second messengers, inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). PI(4,5)P2 is also a substrate for PI 3-kinase where it is phosphorylated to PI(3,4,5)P3, an activator of downstream signaling components such as the protein kinase AKT.
Phosphatidyl inositol (4,5) bisphosphate (PI(4,5)P2)/PIP2 is produced from phosphatidyl inositol monophosphates (PIP).
Scientific Research Applications
Synthesis and Catalysis
Research has shown the use of triethyl ammonium dihydrogen phosphate as a catalyst in the synthesis of various compounds, demonstrating the potential of ammonium and phosphate compounds in facilitating chemical reactions. Such catalysts offer advantages like good yields, short reaction times, and mild conditions, which are crucial in synthetic chemistry (Kalantari, 2012).
Environmental Studies
Studies on organophosphorus flame retardants (PFRs) in environmental matrices such as indoor dust highlight the importance of understanding the environmental presence and potential human exposure risks of such compounds. The detection of various PFRs in indoor environments indicates their widespread use and the need for research on their environmental fate and impact (Christia et al., 2018).
Material Science
Phosphorus–nitrogen containing compounds have been explored for their application in enhancing the fire retardancy of materials like poly(butylene terephthalate). Such research is crucial for developing safer materials for various applications, from electronics to construction (Levchik et al., 2000).
Analytical Chemistry
The development of selective membrane electrodes for the detection of specific ions or molecules is another area where related compounds are applied. For instance, the use of tris(2-ethylhexyl)phosphine oxide in constructing serotonin-selective membrane electrodes demonstrates the role of phosphorus-containing compounds in analytical sensors (Ueda et al., 2006).
Lubrication and Additives
Ionic liquids and phosphate esters have been investigated as multifunctional lubricant additives, showcasing the versatility of phosphorus compounds in improving the performance and efficiency of lubricants (Rui et al., 2020).
properties
IUPAC Name |
triazanium;[(2S,4R)-2,3,5-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-4-[[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropoxy]-oxidophosphoryl]oxycyclohexyl] hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H85O19P3.3H3N/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(49)63-39(37-61-40(48)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2)38-62-69(59,60)66-45-42(50)43(51)46(64-67(53,54)55)47(44(45)52)65-68(56,57)58;;;/h11,13,17,19,22,24,28,30,39,42-47,50-52H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3,(H,59,60)(H2,53,54,55)(H2,56,57,58);3*1H3/b13-11-,19-17-,24-22-,30-28-;;;/t39-,42?,43+,44?,45-,46?,47?;;;/m1.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIOWTITBYPFJE-JVILRMJCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC.[NH4+].[NH4+].[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])O[C@@H]1C([C@@H](C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC.[NH4+].[NH4+].[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H94N3O19P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677087 | |
Record name | Trisammonium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl (1R,3S)-2,3,6-trihydroxy-4,5-bis[(hydroxyphosphinato)oxy]cyclohexyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1098.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
383907-42-4 | |
Record name | Trisammonium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl (1R,3S)-2,3,6-trihydroxy-4,5-bis[(hydroxyphosphinato)oxy]cyclohexyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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